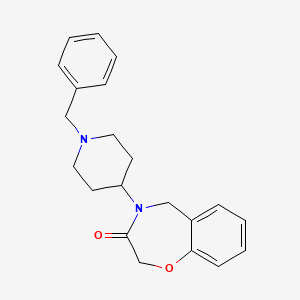

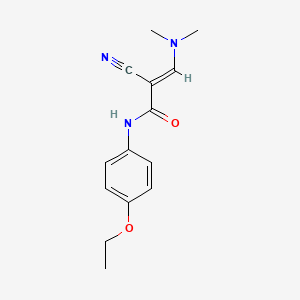

4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" is a chemical entity that belongs to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring. These compounds are of interest due to their potential pharmacological properties, including dopaminergic activity, which can be relevant for the treatment of various central nervous system disorders .

Synthesis Analysis

The synthesis of related benzoxazepine derivatives typically involves the cyclization of amino alcohols, followed by further functional group transformations. For instance, 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized through cyclization followed by demethylation to introduce catecholic moieties . Another approach to synthesizing 1,4-disubstituted benzazepines involves reductive amination of benzyl alkyl ketones with amino alcohols or the addition of Grignard reagents to oxazolidines derived from substituted phenylacetaldehydes . A novel scaffold for drug discovery, including a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, indicating the versatility of starting materials and synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of benzoxazepine derivatives has been studied using various spectroscopic techniques. For example, the structure of a disubstituted derivative was analyzed by NOESY NMR and X-ray diffraction, revealing well-defined orientations of side chains . Similarly, the structures of other benzoxazepine derivatives have been confirmed by X-ray diffraction, demonstrating the utility of this technique in elucidating the stereochemistry of these molecules .

Chemical Reactions Analysis

Benzoxazepines can undergo various chemical reactions, including reductive amination, cyclization, and demethylation, as part of their synthesis . Additionally, the reactivity of these compounds in acidic or basic media has been explored, which is important for understanding their stability and potential transformations under physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazepines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for the pharmacokinetic profile of potential drug candidates. For example, the lipophilicity of benzazepine derivatives has been correlated with their central dopaminergic activity, suggesting that the physicochemical properties of these compounds can affect their biological activity .

Applications De Recherche Scientifique

1. Synthesis Techniques and Chemical Properties

- The compound has been studied for its regioselective Friedel–Crafts acylation, demonstrating a specific reactivity pattern useful in organic synthesis (Ishihara et al., 1994).

- Research also includes its conversion into various related compounds, highlighting the versatility of this chemical structure in synthetic chemistry (Huckle, Lockhart, & Wright, 1972).

2. Potential for Novel Scaffold Development

- A novel scaffold for drug discovery, 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], was synthesized, offering a new avenue for the development of drug-like molecules (Willand et al., 2004).

3. Role in Neurochemical Studies

- Derivatives of 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been explored for their potential effects on central nervous system receptors, offering insights into neurochemical interactions (Liégeois et al., 1994).

4. Electropolymerization and Material Science Applications

- The compound's derivatives have been involved in electropolymerization studies, contributing to the development of materials with potential applications in fields like organic electronics (İçli et al., 2010).

5. Facilitation of Combinatorial Chemistry

- Its utility in polymer assisted solution phase (PASP) synthesis has been documented, demonstrating its role in simplifying the production of complex molecules for high throughput screening (Carreras, Scherkenbeck, & Paulitz, 2005).

Orientations Futures

Research into compounds with the piperidine ring, such as 4-(1-benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is ongoing due to their unique biochemical properties and potential for various biological applications . Future directions may include further exploration of their synthesis, properties, and potential applications.

Mécanisme D'action

Target of Action

Similar compounds such as 4-benzylpiperidine have been shown to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

As a monoamine releasing agent, 4-(1-Benzylpiperidin-4-yl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one likely interacts with its targets by increasing the release of monoamines, specifically dopamine and norepinephrine, into the synaptic cleft. This results in an increase in the signaling of these neurotransmitters, leading to changes in neuronal activity .

Biochemical Pathways

The compound’s action on dopamine and norepinephrine release implicates it in several biochemical pathways. These include the dopaminergic and noradrenergic signaling pathways, which are involved in a variety of physiological processes such as mood regulation, reward, and stress response .

Pharmacokinetics

Similar compounds like 4-benzylpiperidine have been noted to have a fast onset of action and a short duration . These properties suggest that the compound is rapidly absorbed and eliminated, but further studies would be needed to confirm this.

Result of Action

The increased release of dopamine and norepinephrine induced by this compound can lead to a variety of molecular and cellular effects. These may include increased neuronal firing, changes in gene expression, and alterations in synaptic plasticity .

Propriétés

IUPAC Name |

4-(1-benzylpiperidin-4-yl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21-16-25-20-9-5-4-8-18(20)15-23(21)19-10-12-22(13-11-19)14-17-6-2-1-3-7-17/h1-9,19H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXTVZBKOWUXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC3=CC=CC=C3OCC2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503784.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)

![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2503797.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)

![Tert-butyl 4-[2-(1,3-benzodioxol-5-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B2503802.png)